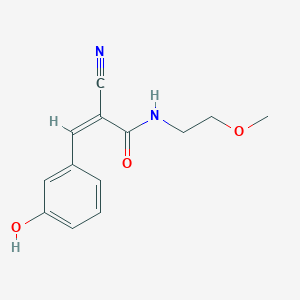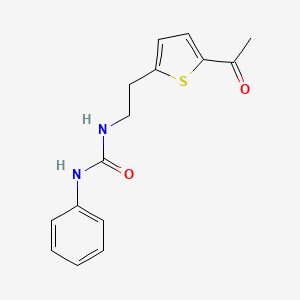
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-phenylurea, also known as ATEU, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-phenylurea and its derivatives are of interest due to their potential biological activities. Research has shown that compounds synthesized from related structures possess antimicrobial properties. For instance, certain synthesized derivatives exhibited significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Faty, Hussein, & Youssef, 2010). Another study presented the synthesis of derivatives that showed potent activity against specific fungal strains, surpassing the efficacy of standard drugs, which underscores the potential for these compounds in treating fungal infections (Mabkhot et al., 2015).
Antimicrobial Evaluation of Derivatives
Derivatives of this compound have been synthesized and evaluated for their antimicrobial efficacy. Studies have developed a variety of derivatives that were tested and showed promising antimicrobial activity, indicating the potential for these compounds in developing new antimicrobial agents. The specific activity of these compounds against a range of microbial species suggests their utility in addressing microbial resistance (Sable, Ganguly, & Chaudhari, 2014).
Application in Conducting Polymers
Research into the applications of thiophene derivatives has extended into the field of conducting polymers. The synthesis of octanoic acid 2-thiophen-3-yl-ethyl ester, for instance, has led to the development of electrochemically homopolymerized conducting polymers. These polymers exhibit electrochromic properties, indicating their potential use in electronic and optical devices. The ability of these polymers to undergo color changes under electronic transitions opens up avenues for their application in smart windows, displays, and other electrochromic devices (Sacan, Çırpan, Camurlu, & Toppare, 2006).
Nonlinear Optical Limiting
Derivatives of thiophene have been investigated for their potential in nonlinear optical limiting, which is crucial for the protection of human eyes and optical sensors from high-intensity light sources. The synthesis and characterization of thiophene dyes have demonstrated their efficiency in optical limiting, attributed to two-photon absorption processes. This research highlights the significance of these compounds in developing protective measures for optical communications and sensors (Anandan et al., 2018).
Propiedades
IUPAC Name |
1-[2-(5-acetylthiophen-2-yl)ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-11(18)14-8-7-13(20-14)9-10-16-15(19)17-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPFVYCGTORXPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


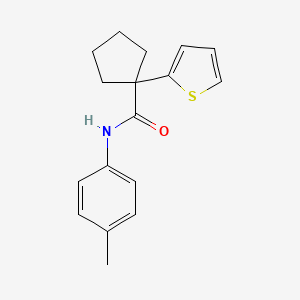

![N-(4-ethoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)


![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2778783.png)
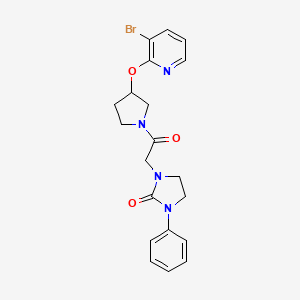
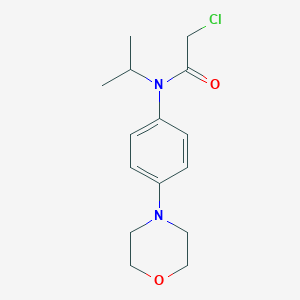
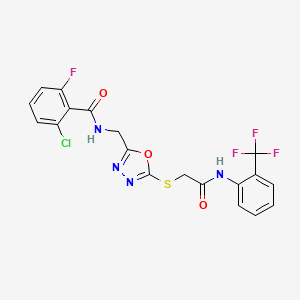

![Methyl [(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetate](/img/structure/B2778793.png)

